N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic organic compound classified as a heterocyclic amine. This compound features a piperidine ring and a pyrazine ring connected by a dimethylamine group, making it part of a broader category of pyrazine derivatives known for their diverse biological activities. The compound's chemical identifier is 1361116-10-0, and it is primarily utilized in scientific research for its potential applications in medicinal chemistry, particularly in drug development and biological studies.
The synthesis of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves several key steps:
In industrial settings, large-scale production may utilize continuous flow processes to optimize yield and purity, employing automated systems for consistency in production.
The molecular structure of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride includes:
N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride can participate in various chemical reactions:
For these reactions, common reagents include:
These reactions are generally carried out under controlled conditions to ensure selectivity and yield.
The mechanism of action for N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound modulates their activity, which can lead to significant downstream effects on cellular pathways. This interaction suggests potential therapeutic applications, particularly in modulating metabolic pathways or influencing receptor-mediated signaling processes.
N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various organic transformations, making it useful in synthetic chemistry applications.
N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride has several notable applications:
This comprehensive overview highlights the significance of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride in scientific research and its potential contributions to medicinal chemistry and related fields.
Piperidine ring synthesis via pyridine hydrogenation is a cornerstone for accessing the N-methylpiperidin-3-amine substructure. Heterogeneous catalysis dominates industrial routes due to scalability and cost efficiency. Beller's group pioneered cobalt nanoparticles stabilized on titanium/melamine matrices for aqueous-phase hydrogenation of substituted pyridines under acid-free conditions (40–60 bar H₂, 120–150°C), achieving near-quantitative yields of piperidines without erosion of sensitive functional groups. This addresses traditional limitations where acidic promoters degraded amides or esters [8].
Ruthenium-based systems enable cis-selective hydrogenation of 3-substituted pyridines, critical for stereocontrol in the target molecule. A Ru/C catalyst modified with chiral diamines achieves up to 98% de for cis-3-aminomethylpiperidines at 70–100 bar H₂ and 80°C. The mechanism involves axial adsorption of the pyridine ring onto the metal surface, followed by sequential hydride addition [8]. For halogenated precursors, palladium excels: Glorius demonstrated Pd/Al₂O₃-catalyzed hydrogenation (5 mol% Pd, 30 bar H₂, 25°C) of 3-fluoropyridines to all-cis-fluoropiperidines with >20:1 dr, avoiding hydrodefluorination. This chemoselectivity preserves C–F bonds essential for bioactivity tuning [8].
Table 1: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst | Substrate Scope | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Co/Ti-melamine | 3-alkylpyridines | H₂O, 120°C, 50 bar H₂ | 95–99 | N/A |
Ru/chiral diamine | 3-acylpyridines | MeOH, 80°C, 80 bar H₂ | 88–93 | Up to 98% de (cis) |
Pd/Al₂O₃ | 3-fluoropyridines | THF, 25°C, 30 bar H₂ | 75–85 | >20:1 dr (all-cis) |
Ni silicide | Electron-deficient pyridines | i-PrOH, 100°C, 60 bar H₂ | 70–78 | Moderate (cis) |
Iridium complexes (e.g., [Ir(cod)(Pyridine-phosphine)]⁺) enable asymmetric hydrogenation of 2,3-disubstituted pyridinium salts via outer-sphere mechanisms, generating chiral piperidines with >90% ee. This route is adaptable to 3-aminopyridine precursors through quaternization at N1 [8].
Constructing the C3–C bond between pyrazine and piperidine requires chemoselective couplings that tolerate nucleophilic amines. Ugi-type reactions are optimal: a ketone or aldehyde, amine, isocyanide, and carboxylic acid condense in one pot to form α-acylamino amides that cyclize to piperidines. For the target compound, 3-aminopyrazine-2-carbaldehyde, N-methylformamide, and isocyanides react in methanol at 60°C, yielding 65–70% of advanced intermediates after acid-mediated cyclodehydration [6] [10].
Formamidine linkages (C–N=) between pyrazine and piperidine are forged using phenyl chloroformate activation. Pyrazin-2-amine reacts with phenyl chloroformate to form a carbamate, which couples with N,N-dimethylformamide (DMF) under Lewis acid catalysis (MgCl₂, 80°C) to yield N,N-dimethyl-N'-(pyrazin-2-yl)formamidine. Subsequent Pd-catalyzed coupling with 3-bromopiperidine installs the hybrid scaffold [6]. Microwave-assisted Buchwald–Hartwig aminations accelerate this step: Pd₂(dba)₃/XPhos catalyzes 3-aminopiperidine coupling with 3-chloro-N,N-dimethylpyrazin-2-amine (K₂CO₃, dioxane, 150°C MW), achieving 82% yield in 30 minutes [10].
Mechanistic insights:
Selective N-dimethylation of the pyrazine ring avoids over-alkylation and simplifies purification. Reductive amination using dimethylamine and NaBH₃CN with organocatalysts provides superior control over competitive dialkylation. L-Proline (10 mol%) catalyzes condensation between pyrazin-2-amine and formaldehyde in DMF at 25°C, followed by borohydride reduction, affording N,N-dimethylpyrazin-2-amine in 91% yield with <5% tertiary amine byproducts [5] [8].
Enantioselective demethylation resolves racemic intermediates when chirality is required. Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of N-methylpiperidinyl carbamates in vinyl acetate, yielding the (R)-enantiomer with 98% ee. This is critical for accessing chiral variants of the target molecule [9]. Phase-transfer catalysis (PTC) using Cinchona-derived ammonium salts (e.g., Aliquat 336) enables N-alkylation in biphasic systems. 3-(Pyrazin-2-yl)piperidine reacts with methyl iodide in toluene/50% NaOH with 5 mol% PTC, yielding 85% mono-N-methylated product without dialkylation [5].
Advantages over metal catalysis:
Stereocontrol at C3 of the piperidine ring dictates pharmacological activity. Chiral auxiliary-mediated approaches employ (R)-phenylglycinol to direct asymmetric hydrogenation. 3-Acylpyridine derivatives condense with the auxiliary to form enolizable imines, which undergo Rh/(R,R)-Et-DuPhos-catalyzed hydrogenation (10 bar H₂, CH₂Cl₂) with 94% de. Acid hydrolysis liberates the (R)-3-aminopiperidine [8] [9].
Enzymatic resolution is scalable for racemates: Pseudomonas fluorescens lipase selectively acetylates the (S)-enantiomer of N-Boc-3-aminopiperidine with vinyl acetate, leaving (R)-amine (99% ee) for downstream coupling. This resolves limitations in chemical resolution where diastereomeric salt crystallization yields <50% [9]. Crystallization-induced diastereomer separation (CIDS) using D-glutamic acid achieves 97% de for the (R)-3-aminopiperidine salt. The key is differential solubility: the (R)-glutamate salt crystallizes from methanol, while the (S)-isomer remains in solution [9].
Table 2: Stereoselectivity in Piperidin-3-ylamine Synthesis
Method | Chiral Control Element | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Rh/Et-DuPhos hydrogenation | (R)-Phenylglycinol imine | CH₂Cl₂, 10 bar H₂, 25°C | 75–80 | 94% de ((R)) |
Lipase resolution | Pseudomonas fluorescens | Vinyl acetate, pH 7.0 | 45 (theoretical max) | 99% ee ((R)) |
D-Glutamic acid CIDS | Diastereomeric salt | MeOH, 0–5°C | 38 | 97% de ((R)) |
Iridium asymmetric hydrogenation | P,N-ligand | H₂ (50 bar), 60°C | 90 | 92% ee ((R)) |
The (R)-configuration is preferred for HPK1 inhibition, as demonstrated in kinase binding assays where (R)-enantiomers showed 10-fold lower IC₅₀ than (S)-counterparts [2].
Dihydrochloride salt formation enhances crystallinity, stability, and oral bioavailability. Counterion screening identified HCl as optimal over methanesulfonate or tosylate due to improved water solubility (>50 mg/mL vs. <5 mg/mL) and hygroscopicity. The salt forms via sequential protonation: first at the piperidine nitrogen (pKa ~11), then the pyrazine nitrogen (pKa ~3.5) [3] [4].
Slurry conversion in 2-MeTHF achieves high purity: freebase dissolved in 2-MeTHF (5 vol) is treated with 2.2 eq HCl/IPA solution at 20°C. After 12-hour stirring, the precipitate is filtered, yielding 99.5% pure dihydrochloride with <0.1% residual solvents [3]. Thermogravimetric analysis (TGA) reveals dehydration at 80–120°C, necessitating drying below 40°C to retain the anhydrous form. Hydrate formation (e.g., monohydrate) is suppressed using ethanol/water (95:5) recrystallization [7].
Table 3: Salt Form Comparison for Target Compound
Salt Form | Melting Point (°C) | Water Solubility (mg/mL) | Hygroscopicity | Purity (%) |
---|---|---|---|---|
Dihydrochloride | 259 (dec.) | >50 | Low | 99.5 |
Monohydrochloride | 198–201 | 12 | Moderate | 98.2 |
Methanesulfonate | 215–217 | <5 | High | 98.7 |
Monohydrate | 185–190 | 38 | High | 99.0 |
Purification protocols:
N,N-Dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride exemplifies modern synthetic strategy integration—catalytic C–N formation, stereocontrolled hydrogenation, and salt engineering—to optimize pharmaceutical performance.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1